Novel potent blockers of Ca2+ entry via store-operated Ca2+ release-activated Ca2+ (CRAC) channels; High Quality Biochemicals for Research Uses
Synta66
CAS No.:
Cat. No.: VC0005917
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H17FN2O3 |
---|---|
Molecular Weight | 352.4 g/mol |
IUPAC Name | N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide |
Standard InChI | InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) |
Standard InChI Key | GFEIWXNLDKUWIK-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F |
Chemical and Pharmacological Profile of Synta66
Structural Characteristics
Synta66 (CAS No.: 835904-51-3) is a small-molecule inhibitor featuring a 2,3-dimethoxyaryl moiety linked to a fluoropyridine group via an amide bond . This configuration is critical for its interaction with Orai channels, as modifications to the methoxy groups or pyridine ring significantly alter activity . Compared to analogs like BTP2 and Pyr6, Synta66’s 2,3-dimethoxy substitution confers unique isoform selectivity, particularly differentiating Orai1 from Orai2/3 .
Isoform-Specific Pharmacological Effects
Orai1 Inhibition
In Orai1-transfected HEK293 cells, 10 μM Synta66 abolishes CRAC currents by >90%, making it more potent than GSK-7975A (70% inhibition) . Concatenated Orai1–1 homodimers are equally sensitive, confirming direct pore blockade . Mutagenesis studies implicate extracellular Leu174 and intracellular Asp110/114 residues in Synta66 binding .
Orai2 Potentiation
Contrasting its effects on Orai1, Synta66 (10 μM) enhances Orai2-mediated CRAC currents by 40–60% . This potentiation is absent in Orai2–3 heterodimers, suggesting Orai3 dominance in heteromeric assemblies . The mechanism remains unclear but may involve conformational changes favoring Orai2 activation.
Orai3 Insensitivity
Synta66 has no significant effect on Orai3 homomers or Orai1–3 heterodimers . This isoform selectivity is unique among CRAC inhibitors and underscores the structural divergence of Orai3’s pore region.
Table 2: Synta66 Effects on Orai Isoforms
Orai Isoform | CRAC Current Modulation (10 μM Synta66) |
---|---|
Orai1 | 90% Inhibition |
Orai2 | 50% Potentiation |
Orai3 | No Effect |
Data from Derler et al. (2020) . |
Cellular and Therapeutic Implications
Platelet Activation and Thrombosis
In human platelets, Synta66 (10 μM) reduces thrombin-evoked Ca²⁺ influx by 70% and inhibits αIIbβ3 integrin activation . Whole-blood thrombosis models show a 60% decrease in thrombus size under arterial shear conditions . These effects are attributed to disrupted Syk-PLCγ2 signaling downstream of calcium influx .
Mast Cell Degranulation
Synta66 suppresses FcεRI-stimulated histamine release in human lung mast cells (HLMCs) by 80% and TNF-α secretion by 65% . Interestingly, prostaglandin D2 release is unaffected, indicating selective modulation of calcium-dependent pathways .
Cancer Cell Migration
In MDA-MB-468 breast cancer cells, Synta66 inhibits PAR2-mediated migration by 70% without affecting proliferation . This contrasts with BTP2, which blocks both migration and proliferation, suggesting Synta66’s effects are pathway-specific .
Structure-Activity Relationship (SAR) Studies
Methoxy Group Modifications
Replacing 2,3-dimethoxy groups with hydroxyl or thioether moieties reduces SOCE inhibition by >50% . Conversely, 2′,3′-dimethoxy substitution retains full activity, as seen in analog 34 (96.5% inhibition) .
Metabolic Stability
Biphenyl triazole analogs of Synta66 exhibit superior metabolic stability in mouse liver microsomes (75–94% residual after 1 hr vs. 15% for Synta66) . These derivatives maintain Orai1 potency while resisting hydrolysis and O-demethylation .
Table 3: Key SAR Findings
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